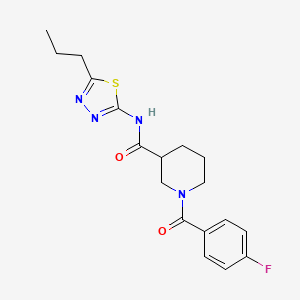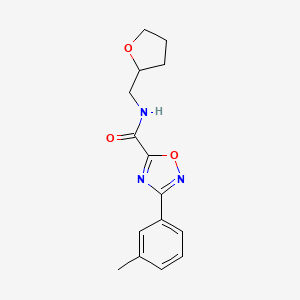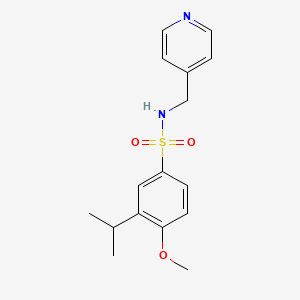![molecular formula C16H15ClN2O2 B5440836 4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5440836.png)
4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound is also known as CDC25A inhibitor II, and it is a potent inhibitor of the CDC25 phosphatase family, which plays a crucial role in cell cycle progression.
Wirkmechanismus
The mechanism of action of 4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide involves the inhibition of the CDC25 phosphatase family. This family of phosphatases plays a crucial role in cell cycle progression by dephosphorylating cyclin-dependent kinases (CDKs). Inhibition of CDC25A by 4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide leads to the accumulation of phosphorylated CDKs, which results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide has been shown to have several biochemical and physiological effects. In vitro studies have reported that this compound induces cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to inhibit the growth of cancer cells in xenograft models. However, more research is needed to understand the full extent of its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide in lab experiments is its potency as an inhibitor of the CDC25 phosphatase family. This compound has been shown to be effective in inducing cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer treatment. However, one limitation of using this compound is its potential toxicity. More research is needed to understand the full extent of its toxicity and to develop strategies to mitigate its adverse effects.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide. One area of interest is the development of more potent and selective inhibitors of the CDC25 phosphatase family. Additionally, more research is needed to understand the full extent of the biochemical and physiological effects of this compound. Finally, studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Overall, 4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide has significant potential for future research and development in the field of cancer treatment.
Synthesemethoden
The synthesis of 4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide involves the reaction of 4-chloro-2-nitroaniline with 3,5-dimethylbenzoyl chloride in the presence of a base. The resulting product is then reduced with iron powder to yield the final compound. This synthesis method has been reported in several research papers and has been found to be effective in producing high yields of the compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide has been extensively studied for its potential applications in cancer treatment. The CDC25 phosphatase family is overexpressed in many types of cancer, and inhibiting its activity has been shown to induce cell cycle arrest and apoptosis in cancer cells. Several studies have reported that 4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide inhibits the activity of CDC25A and induces cell cycle arrest in cancer cells, making it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3,5-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-10-7-11(2)9-13(8-10)16(20)21-19-15(18)12-3-5-14(17)6-4-12/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOASPQULAPYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)ON=C(C2=CC=C(C=C2)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}propanamide](/img/structure/B5440760.png)
![1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5440785.png)
![6-hydroxy-2-(2-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}vinyl)-5-nitro-4(3H)-pyrimidinone](/img/structure/B5440787.png)
![N-[3-(3-methylphenyl)propyl]cyclopentanecarboxamide](/img/structure/B5440800.png)
![4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-morpholinecarboxylic acid](/img/structure/B5440807.png)
![2-[2-(4-ethoxyphenyl)vinyl]-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5440822.png)

![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5440830.png)

![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide](/img/structure/B5440833.png)
![methyl 4-{[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]amino}benzoate](/img/structure/B5440837.png)
![N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]leucine](/img/structure/B5440844.png)
![N-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5440851.png)